molecular formula C9H4ClF6NO B12113010 Acetanilide, 4'-chloro-2,2,2-trifluoro-3'-(trifluoromethyl)- CAS No. 90830-15-2

Acetanilide, 4'-chloro-2,2,2-trifluoro-3'-(trifluoromethyl)-

Cat. No.: B12113010
CAS No.: 90830-15-2
M. Wt: 291.58 g/mol
InChI Key: HDHHCZJGICPRAU-UHFFFAOYSA-N
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Description

Acetanilide, 4’-chloro-2,2,2-trifluoro-3’-(trifluoromethyl)- is a chemical compound that belongs to the class of acetanilides It is characterized by the presence of a chloro group at the 4’ position, and trifluoro and trifluoromethyl groups at the 2,2,2 and 3’ positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 4’-chloro-2,2,2-trifluoro-3’-(trifluoromethyl)- typically involves the reaction of 4-chloroaniline with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 4’-chloro-2,2,2-trifluoro-3’-(trifluoromethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted acetanilides.

Scientific Research Applications

Acetanilide, 4’-chloro-2,2,2-trifluoro-3’-(trifluoromethyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetanilide, 4’-chloro-2,2,2-trifluoro-3’-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: Lacks the chloro and trifluoro groups, resulting in different chemical and biological properties.

    4-Chloroacetanilide: Contains a chloro group but lacks the trifluoro and trifluoromethyl groups.

    Trifluoroacetanilide: Contains trifluoro groups but lacks the chloro and trifluoromethyl groups.

Uniqueness

Acetanilide, 4’-chloro-2,2,2-trifluoro-3’-(trifluoromethyl)- is unique due to the presence of both chloro and trifluoro groups, which impart distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF6NO/c10-6-2-1-4(3-5(6)8(11,12)13)17-7(18)9(14,15)16/h1-3H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHHCZJGICPRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF6NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30238298
Record name Acetanilide, 4'-chloro-2,2,2-trifluoro-3'-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90830-15-2
Record name Acetanilide, 4'-chloro-2,2,2-trifluoro-3'-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090830152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 4'-chloro-2,2,2-trifluoro-3'-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30238298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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